Carbamic acid, (5-((ethylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (5-((ethylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzazepine core, an ethylaminoacetyl group, and an ethyl ester moiety. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (5-((ethylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenzazepine Core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the Ethylaminoacetyl Group: This step often involves the use of ethylamine and acetyl chloride under controlled conditions to ensure selective acylation.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid.
Formation of the Hydrochloride Salt: The compound is then treated with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-((ethylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethylaminoacetyl group or the ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Amines or reduced esters.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (5-((ethylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (5-((ethylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Alter Cellular Processes: By influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
- [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester
Uniqueness
Carbamic acid, (5-((ethylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
134068-48-7 |
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Molecular Formula |
C21H24ClN3O3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
ethyl N-[11-[2-(ethylamino)acetyl]benzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-3-22-14-20(25)24-18-8-6-5-7-15(18)9-10-16-11-12-17(13-19(16)24)23-21(26)27-4-2;/h5-13,22H,3-4,14H2,1-2H3,(H,23,26);1H |
InChI Key |
VPIYIMWAZJLGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)N1C2=CC=CC=C2C=CC3=C1C=C(C=C3)NC(=O)OCC.Cl |
Origin of Product |
United States |
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